molecular formula C19H20N2O2S B2368728 N-benzyl-N-(5-methoxybenzo[d]thiazol-2-yl)butyramide CAS No. 899734-84-0

N-benzyl-N-(5-methoxybenzo[d]thiazol-2-yl)butyramide

Cat. No.: B2368728
CAS No.: 899734-84-0
M. Wt: 340.44
InChI Key: DEHSPKSBCHDGHQ-UHFFFAOYSA-N
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Description

N-Benzyl-N-(5-methoxybenzo[d]thiazol-2-yl)butyramide (CAS 899734-84-0) is a synthetic heterocyclic compound of significant interest in medicinal chemistry and biological research, featuring a benzothiazole core substituted with a methoxy group at the 5-position and an N-benzyl butyramide side chain . Its structural complexity underpins a diverse profile of potential biological activities. Research indicates this compound may function as an enzyme inhibitor, with studies suggesting its ability to target enzymes such as pyruvate:ferredoxin oxidoreductase (PFOR), analogous to nitazoxanide derivatives, thereby disrupting key pathways in anaerobic metabolism . Further investigative studies have explored its potential in inhibiting neuraminidase, an enzyme critical for viral replication, as well as the cyclooxygenase (COX) enzymes, which are pivotal in the production of pro-inflammatory mediators . Additional research applications include the investigation of its anti-tumor properties, where in cellular models it has been observed to induce apoptosis in human cancer cell lines through the modulation of mitochondrial pathways and caspase activation . The synthetic route typically involves the formation of the benzothiazole core, followed by sequential introduction of the methoxy, benzyl, and butyramide moieties, with purification achieved via column chromatography or recrystallization to ensure high quality for research purposes . This product is intended for research and further investigation only. It is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

N-benzyl-N-(5-methoxy-1,3-benzothiazol-2-yl)butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O2S/c1-3-7-18(22)21(13-14-8-5-4-6-9-14)19-20-16-12-15(23-2)10-11-17(16)24-19/h4-6,8-12H,3,7,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEHSPKSBCHDGHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)N(CC1=CC=CC=C1)C2=NC3=C(S2)C=CC(=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N-(5-methoxybenzo[d]thiazol-2-yl)butyramide typically involves the following steps:

    Formation of the Benzothiazole Core: The benzothiazole core can be synthesized by the condensation of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.

    Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the hydroxyl group on the benzothiazole ring using methyl iodide in the presence of a base such as potassium carbonate.

    Attachment of the Benzyl Group: The benzyl group can be introduced by reacting the benzothiazole derivative with benzyl chloride in the presence of a base like sodium hydride.

    Formation of the Butyramide Moiety: The final step involves the reaction of the benzylated benzothiazole with butyric anhydride or butyric acid chloride in the presence of a base such as pyridine to form the butyramide moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxyl derivatives.

    Reduction: Reduction reactions can occur at the benzyl group, converting it to a corresponding alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the benzyl and butyramide moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products

    Oxidation: Hydroxylated derivatives.

    Reduction: Benzyl alcohol derivatives.

    Substitution: Various substituted benzothiazole derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of neuraminidase.

    Medicine: Explored for its anti-inflammatory and anti-tumor activities.

Mechanism of Action

The mechanism of action of N-benzyl-N-(5-methoxybenzo[d]thiazol-2-yl)butyramide involves its interaction with specific molecular targets and pathways:

    Enzyme Inhibition: The compound has been shown to inhibit neuraminidase, an enzyme involved in the release of viral particles from infected cells.

    Anti-inflammatory Activity: It exerts its effects by inhibiting the cyclooxygenase (COX) enzymes, which are involved in the production of pro-inflammatory mediators.

    Anti-tumor Activity: The compound induces apoptosis in cancer cells by modulating the balance of pro-apoptotic and anti-apoptotic proteins.

Comparison with Similar Compounds

Key Observations :

  • Methoxy vs.
  • Side Chain Diversity : The N-benzyl butyramide chain offers greater lipophilicity than the piperazine group in 4i , which may enhance blood-brain barrier penetration.

Physicochemical Data

Property Target Compound (Predicted) 4i Nitazoxanide Derivative
Melting Point (°C) ~150–170 177.2 Not reported
Yield (%) ~70–85 78–90 >80
Molecular Weight (g/mol) ~383.45 465.58 316.71
Solubility Moderate in DMSO High in polar solvents Low in aqueous media

Notes:

  • The target compound’s butyramide chain may reduce crystallinity compared to 4i’s rigid piperazine-benzamide structure .
  • Halogenated analogs (e.g., ) exhibit lower solubility due to increased hydrophobicity.

Enzyme Inhibition

  • Target Compound : Predicted to inhibit PFOR or similar enzymes via amide-anion interactions, as seen in nitazoxanide derivatives . The methoxy group may enhance π-π stacking with aromatic residues.
  • 4i : Demonstrated significant enzyme inhibitory activity (IC₅₀ < 1 µM) against kinases, attributed to the piperazine group’s hydrogen-bonding capacity.
  • Nitazoxanide Derivative : Inhibits PFOR via classical hydrogen bonds (N–H⋯N), forming stable dimers critical for activity.

Selectivity and Toxicity

  • The N-benzyl group in the target compound may reduce off-target effects compared to nitro-containing analogs (e.g., nitazoxanide), which are associated with higher cytotoxicity .
  • Halogenated thiazoles (e.g., ) show potent activity but increased metabolic instability due to dehalogenation risks.

Biological Activity

N-benzyl-N-(5-methoxybenzo[d]thiazol-2-yl)butyramide is a synthetic organic compound classified under benzothiazole derivatives. These compounds are notable for their diverse biological activities, making them subjects of extensive research for potential therapeutic applications. The unique combination of the benzyl and butyramide moieties contributes to its distinct chemical properties and biological effects.

Chemical Structure and Synthesis

The molecular structure of this compound features a benzothiazole core with a methoxy group at the 5-position and a butyramide substituent. The synthesis typically involves:

  • Formation of the Benzothiazole Core : This is achieved by condensing 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.
  • Introduction of the Methoxy Group : Methylation of the hydroxyl group on the benzothiazole ring using methyl iodide in the presence of a base like potassium carbonate.
  • Attachment of the Benzyl Group : Reacting the benzothiazole derivative with benzyl chloride in the presence of sodium hydride to introduce the benzyl moiety.

This synthetic pathway highlights the compound's complex structure, which is crucial for its biological activity.

Research indicates that this compound exhibits several biological activities, including:

  • Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains, likely due to its ability to disrupt bacterial cell wall synthesis.
  • Anti-inflammatory Properties : It may inhibit cyclooxygenase (COX) enzymes, reducing pro-inflammatory mediator production.
  • Anticancer Effects : Studies suggest that it can induce apoptosis in cancer cells by modulating mitochondrial pathways and activating caspases.

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study demonstrated that this compound exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were recorded, confirming its potential as an antimicrobial agent.
  • Anti-inflammatory Mechanism : In vitro assays indicated that this compound effectively reduced levels of inflammatory cytokines in cultured macrophages, suggesting a mechanism involving COX inhibition.
  • Anticancer Activity : In cellular models, this compound was found to induce apoptosis in human cancer cell lines, with studies indicating a dose-dependent increase in caspase activity.

Comparative Analysis with Similar Compounds

The biological activities of this compound can be compared with other benzothiazole derivatives:

Compound NameBiological ActivityRemarks
N-benzyl-N-(6-methoxybenzo[d]thiazol-2-yl)butyramideAntimicrobial, anticancerSimilar structure but different methoxy positioning affects activity
N-(benzo[d]thiazol-2-yl)-2-phenylbenzamideAnti-inflammatoryLacks butyramide moiety; less potent

This table illustrates how structural modifications influence biological efficacy, emphasizing the significance of the butyramide moiety in enhancing activity.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-benzyl-N-(5-methoxybenzo[d]thiazol-2-yl)butyramide, and how can purity be ensured?

  • Methodology :

  • Step 1 : React 5-methoxy-2-aminobenzothiazole with benzyl bromide in the presence of a base (e.g., K₂CO₃ or Et₃N) to form the N-benzyl intermediate.
  • Step 2 : Acylate the intermediate with butyryl chloride under anhydrous conditions (e.g., dichloromethane or THF) .
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to achieve >95% purity. Monitor reactions via TLC and confirm structure using ¹H/¹³C NMR and HRMS .

Q. How should researchers characterize the compound’s structural and physicochemical properties?

  • Analytical Workflow :

  • Structural Confirmation : ¹H NMR (δ 7.2–7.5 ppm for benzyl protons, δ 3.8 ppm for methoxy), ¹³C NMR (amide carbonyl at ~170 ppm), and HRMS (C₁₉H₂₀N₂O₂S, [M+H]+ calculated 348.124) .
  • Physicochemical Data : Determine melting point (e.g., 150–160°C), logP (HPLC-based), and solubility in DMSO/PBS .

Q. What initial biological screening assays are appropriate for this compound?

  • Screening Protocol :

  • Anti-inflammatory : Measure COX-1/COX-2 inhibition (enzyme-linked immunoassays) and IL-6/TNF-α suppression in LPS-stimulated macrophages .
  • Anticancer : Test cytotoxicity via MTT assay in cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

Advanced Research Questions

Q. How can synthetic yield and regioselectivity be optimized for large-scale production?

  • Optimization Strategies :

  • Solvent Effects : Compare polar aprotic solvents (DMF vs. THF) to enhance acylation efficiency.
  • Microwave Assistance : Reduce reaction time (e.g., 30 mins vs. 12 hrs) while maintaining >80% yield .
  • Continuous Flow Reactors : Improve scalability and reduce side products (e.g., dimerization) .

Q. How to resolve contradictions in reported bioactivity data across similar benzothiazole derivatives?

  • Validation Approaches :

  • Cross-Assay Standardization : Re-test compounds under identical conditions (e.g., 10 µM dose, 48-hr exposure).
  • SAR Analysis : Compare substituent effects (e.g., methoxy vs. methyl at position 5) on COX inhibition .
  • Orthogonal Assays : Validate apoptosis via flow cytometry (Annexin V/PI) alongside enzyme assays .

Q. What computational strategies support structure-activity relationship (SAR) studies?

  • Computational Workflow :

  • Docking Simulations : Use AutoDock Vina to model interactions with COX-2 (PDB: 5KIR). Prioritize residues Tyr-385 and Ser-530 for hydrogen bonding .
  • MD Simulations : Assess stability of ligand-protein complexes over 100 ns (GROMACS) .
  • QSAR Models : Corrogate electronic descriptors (e.g., HOMO/LUMO) with IC₅₀ values .

Q. How to evaluate metabolic stability and degradation pathways in physiological conditions?

  • Stability Studies :

  • pH Stability : Incubate in simulated gastric (pH 1.2) and intestinal (pH 6.8) fluids; monitor via HPLC .
  • Microsomal Assay : Use liver microsomes (human/rat) to identify metabolites (LC-MS/MS). Major pathways: O-demethylation of the methoxy group .

Q. What advanced techniques validate target engagement in cellular models?

  • Mechanistic Probes :

  • Photoaffinity Labeling : Synthesize a photoactivatable analog (e.g., azide tag) to crosslink target proteins in live cells .
  • Thermal Proteome Profiling (TPP) : Identify thermal stability shifts in protein targets upon compound binding .

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